3-(4-(Trifluoromethyl)phenyl)azetidine

Overview

Description

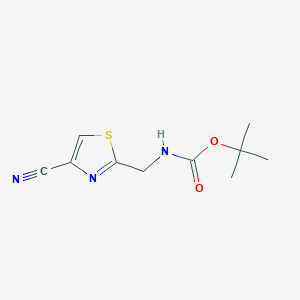

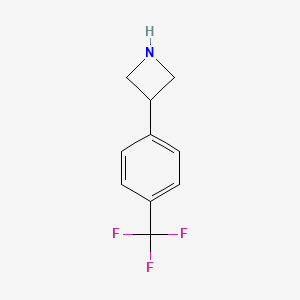

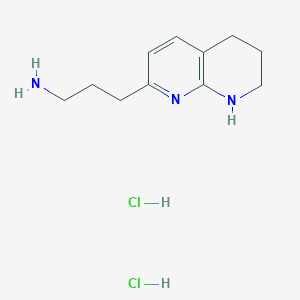

“3-(4-(Trifluoromethyl)phenyl)azetidine” is a chemical compound with the molecular formula C10H10F3N . It is also known as “3-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride” with a CAS Number of 1203683-75-3 . The compound has a molecular weight of 237.65 and is typically stored at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of “3-(4-(Trifluoromethyl)phenyl)azetidine” and its derivatives is an active area of research . For instance, a study discusses the synthesis and applications of trifluoromethylpyridines, which are structurally similar to “3-(4-(Trifluoromethyl)phenyl)azetidine” and are used in the agrochemical and pharmaceutical industries .Molecular Structure Analysis

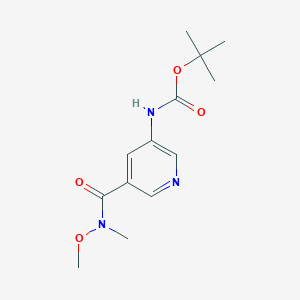

The InChI code for “3-(4-(Trifluoromethyl)phenyl)azetidine” is 1S/C10H10F3N.ClH/c11-10(12,13)9-3-1-7(2-4-9)8-5-14-6-8;/h1-4,8,14H,5-6H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“3-(4-(Trifluoromethyl)phenyl)azetidine” has a molecular weight of 201.19 . It appears as a yellow to brown sticky oil to semi-solid at room temperature . The compound is typically stored at temperatures between 2-8°C .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-(4-(Trifluoromethyl)phenyl)azetidine, focusing on six unique fields:

Pharmaceutical Development

3-(4-(Trifluoromethyl)phenyl)azetidine is a valuable compound in pharmaceutical research due to its unique structural properties. The azetidine ring, combined with the trifluoromethyl group, enhances the molecule’s stability and bioavailability. This compound is often explored for its potential as a building block in the synthesis of novel drugs, particularly those targeting central nervous system disorders and infectious diseases .

Organic Synthesis

In organic chemistry, 3-(4-(Trifluoromethyl)phenyl)azetidine is utilized as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile component in the creation of heterocyclic compounds. These reactions often include aza-Michael additions and Suzuki–Miyaura cross-coupling, which are essential for developing new materials and pharmaceuticals .

Material Science

The incorporation of 3-(4-(Trifluoromethyl)phenyl)azetidine into polymeric materials has shown promising results in enhancing the properties of these materials. For instance, its integration into polymer backbones can improve thermal stability, mechanical strength, and chemical resistance. These enhanced materials are useful in various applications, including coatings, adhesives, and high-performance composites .

Electrochemical Sensors

This compound has been studied for its application in electrochemical sensors. When used to modify electrode surfaces, it can significantly enhance the sensitivity and selectivity of the sensors. This is particularly useful in detecting synthetic stimulants and other analytes in forensic and environmental samples. The trifluoromethyl group plays a crucial role in the interaction with target molecules, improving the overall performance of the sensors .

Agricultural Chemistry

In agricultural research, derivatives of 3-(4-(Trifluoromethyl)phenyl)azetidine are investigated for their potential as agrochemicals. These compounds can act as herbicides, fungicides, or insecticides due to their ability to interfere with biological processes in pests and pathogens. The trifluoromethyl group enhances the bioactivity and environmental stability of these agrochemicals, making them more effective and longer-lasting .

Medicinal Chemistry

In medicinal chemistry, 3-(4-(Trifluoromethyl)phenyl)azetidine is explored for its potential to enhance the pharmacokinetic properties of therapeutic agents. The trifluoromethyl group can improve the metabolic stability and membrane permeability of drug candidates, leading to better efficacy and reduced side effects. This makes it a valuable scaffold in the design of new drugs targeting a wide range of diseases .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with risks such as skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

Azetidines, including “3-(4-(Trifluoromethyl)phenyl)azetidine”, are of considerable interest in the field of medicinal chemistry due to their potential in peptidomimetic and nucleic acid chemistry . The development of efficient synthetic strategies to access such 3D frameworks, particularly with contiguous quaternary carbons, remains a challenging and active area of research .

properties

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N/c11-10(12,13)9-3-1-7(2-4-9)8-5-14-6-8/h1-4,8,14H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYMKGBNIMSIQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(Trifluoromethyl)phenyl)azetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Boc-6-amino-3-azabicyclo[3.2.0]heptane](/img/structure/B3024314.png)